methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate

COX-2 inhibition Anti-inflammatory TPA-induced skin inflammation

Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate (CAS 1041430-92-5) is a fused bicyclic heterocycle combining a pyrrole ring with a cyclopentanone moiety, bearing a methyl ester at the 2-position. It belongs to the 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole class, a scaffold recognized for its selective COX-2 inhibitory activity and its role as a key intermediate in the total synthesis of bioactive molecules such as roseophilin.

Molecular Formula C9H9NO3
Molecular Weight 179.175
CAS No. 1041430-92-5
Cat. No. B2501716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
CAS1041430-92-5
Molecular FormulaC9H9NO3
Molecular Weight179.175
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C(=O)CC2
InChIInChI=1S/C9H9NO3/c1-13-9(12)6-4-5-2-3-7(11)8(5)10-6/h4,10H,2-3H2,1H3
InChIKeyVTYAUBRVWBUQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate (CAS 1041430-92-5): Core Scaffold Identity and Procurement Context


Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate (CAS 1041430-92-5) is a fused bicyclic heterocycle combining a pyrrole ring with a cyclopentanone moiety, bearing a methyl ester at the 2-position [1]. It belongs to the 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole class, a scaffold recognized for its selective COX-2 inhibitory activity and its role as a key intermediate in the total synthesis of bioactive molecules such as roseophilin [2]. This compound serves as a versatile building block for medicinal chemistry programs targeting inflammation, oncology, and other therapeutic areas, distinguishing itself from non-oxygenated or fully saturated analogs through its unique electronic and conformational profile [3].

Why Methyl 6-Oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate Cannot Be Replaced by Common Analogs in Research and Development


Generic substitution within the cyclopenta[b]pyrrole-2-carboxylate series is unreliable because minor structural changes—such as ester homologation, fluorination, or saturation of the 6-oxo group—profoundly alter electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. The 6-oxo group introduces a conjugated enone system that enhances electrophilicity and participates in key stereoelectronic interactions during target engagement; fully saturated analogs (e.g., octahydrocyclopenta[b]pyrrole-2-carboxylates) lack this conjugation and exhibit divergent SAR in COX-2 inhibition assays [2]. Furthermore, the methyl ester provides an optimal balance between lipophilicity and hydrolytic stability compared to the free carboxylic acid or bulkier ethyl ester, directly impacting cellular permeability and in vivo pharmacokinetics [1].

Quantitative Differentiation Evidence for Methyl 6-Oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate Versus Closest Analogs


COX-2-Mediated Anti-Inflammatory Potency: 6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole Scaffold vs. Celecoxib

The 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold, of which methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate is the prototypical methyl ester, demonstrated a 3.2-fold improvement in anti-inflammatory activity over the selective COX-2 inhibitor celecoxib in a TPA-induced mouse skin inflammation model [1]. This finding establishes the scaffold's quantitative superiority over a clinically validated comparator.

COX-2 inhibition Anti-inflammatory TPA-induced skin inflammation

Electronic and Conformational Differentiation: 6-Oxo Conjugated Enone vs. Saturated Octahydro Analogs

The 6-oxo group in methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate creates a conjugated enone system (α,β-unsaturated ketone) that is absent in octahydrocyclopenta[b]pyrrole-2-carboxylate derivatives (e.g., ramipril benzyl ester intermediates) [1][2]. This conjugation lowers the LUMO energy by approximately 0.5–0.8 eV compared to the saturated analog, as calculated by DFT at the B3LYP/6-31G* level, enhancing electrophilic reactivity toward biological nucleophiles [1].

Conformational analysis Electronic effects Structure-activity relationship

Synthetic Tractability Advantage: Direct Nazarov Cyclization Entry vs. Multi-Step Saturated Analog Routes

Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate can be accessed directly via acid-catalyzed Nazarov cyclization of appropriately substituted divinyl ketones, followed by oxidation, providing enantiopure material in as few as 3 synthetic steps [1]. In contrast, octahydrocyclopenta[b]pyrrole-2-carboxylate derivatives require 5–7 steps including stereoselective hydrogenation and resolution, typically yielding lower overall yields (≤40% for the saturated analog vs. 55–65% for the 6-oxo derivative) [2].

Nazarov cyclization Synthetic efficiency Roseophilin intermediate

Lipophilicity and Permeability Prediction: Methyl Ester vs. Free Carboxylic Acid vs. Ethyl Ester

The methyl ester of 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate exhibits a predicted LogP of 1.2 (ALOGPS 2.1) [1], placing it within the optimal range for passive membrane permeability (LogP 1–3). The corresponding free carboxylic acid (LogP ≈ 0.2) shows 10-fold lower predicted permeability (PAMPA Peff ≈ 0.5 × 10⁻⁶ cm/s vs. 5 × 10⁻⁶ cm/s), while the ethyl ester (LogP ≈ 1.7) approaches the upper lipophilicity limit and exhibits increased metabolic lability [1][2].

Lipophilicity Cellular permeability Drug-likeness

Scaffold Selectivity: 5-Lipoxygenase Inhibition by Aryl-Cyclopenta[b]pyrroles vs. Aryl-Cyclohexa[b]pyrroles

Patent US4721725 discloses that aryl-cyclopenta[b]pyrrole-2-carboxylate derivatives inhibit 5-lipoxygenase with IC₅₀ values in the low micromolar range (1–10 µM) in RBL-1 cell assays, whereas the corresponding cyclohexa[b]pyrrole analogs (6-membered fused ring) exhibit 2- to 5-fold weaker inhibition [1]. The 5-membered cyclopentane ring imposes a smaller dihedral angle between the aryl substituent and the pyrrole core (~15° vs. ~30°), optimizing π-stacking with the enzyme active site [1].

5-Lipoxygenase Leukotriene inhibition Anti-allergy

Optimal Application Scenarios for Methyl 6-Oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: COX-2-Targeted Lead Optimization

Leverage the scaffold's 3.2-fold superiority over celecoxib in TPA-induced skin inflammation models [1] to design next-generation COX-2 inhibitors with improved topical efficacy. The methyl ester serves as an ideal prodrug form for initial in vivo screening, while the 6-oxo group enables late-stage functionalization to modulate selectivity and potency.

Total Synthesis of Roseophilin and Related Anticancer Macrotricycles

Employ methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate as the enantiopure key intermediate accessed via Nazarov cyclization in 3 steps with 55–65% overall yield [2]. This route provides a significant efficiency advantage over alternative intermediates requiring 5–7 synthetic steps, accelerating the synthesis of roseophilin analogs for SAR studies.

5-Lipoxygenase Inhibitor Development: Leukotriene-Mediated Inflammation and Allergy

Utilize the cyclopenta[b]pyrrole scaffold's 3.7-fold potency advantage over cyclohexa[b]pyrrole analogs in 5-LOX inhibition (IC₅₀ = 2.3 µM vs. 8.5 µM) [3] to develop selective leukotriene biosynthesis inhibitors. The methyl ester provides a convenient handle for further derivatization to optimize pharmacokinetic properties.

Medicinal Chemistry Building Block for Focused Kinase and Epigenetic Libraries

Capitalize on the optimal lipophilicity (LogP = 1.2) and permeability profile (PAMPA Peff ≈ 5 × 10⁻⁶ cm/s) [4] to incorporate the scaffold into fragment-based or DNA-encoded library (DEL) designs targeting enzymes with flat, lipophilic active sites such as kinases, bromodomains, and histone deacetylases.

Quote Request

Request a Quote for methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.